2-(4-Phenylphenyl)malondialdehyde
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Overview
Description
2-(4-Phenylphenyl)malondialdehyde is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a malondialdehyde group attached to a biphenyl structure. It is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)malondialdehyde typically involves the reaction of 4-bromobiphenyl with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the malonic acid derivative . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)malondialdehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-methanol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Phenylphenyl)malondialdehyde is primarily used in proteomics research . It serves as a reagent for the detection and quantification of proteins and peptides. The compound’s ability to form adducts with amino acids makes it useful in studying protein modifications and interactions.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)malondialdehyde involves its reactivity with nucleophilic sites on proteins and other biomolecules. The compound’s aldehyde groups can form Schiff bases with amino groups, leading to the formation of stable adducts . This reactivity is particularly useful in studying protein modifications and oxidative stress pathways. The molecular targets include lysine residues on proteins, which can undergo modification through the formation of imine bonds .
Comparison with Similar Compounds
Similar Compounds
Malondialdehyde: A simpler dialdehyde with similar reactivity but lacking the biphenyl structure.
4-Phenylbenzaldehyde: Contains a single aldehyde group attached to a biphenyl structure.
Biphenyl-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a malondialdehyde group.
Uniqueness
2-(4-Phenylphenyl)malondialdehyde is unique due to its combination of a biphenyl structure with a malondialdehyde group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler aldehydes. Its ability to form stable adducts with proteins makes it particularly valuable in proteomics research .
Properties
IUPAC Name |
2-(4-phenylphenyl)propanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUQGMCYFDBDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393435 |
Source
|
Record name | 2-(4-Phenylphenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125507-91-7 |
Source
|
Record name | 2-(4-Phenylphenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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